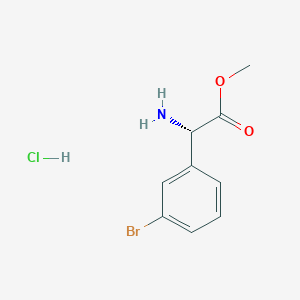
(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride (MMCH) is an organic compound that has been studied extensively in the scientific community for its various applications and mechanisms of action. MMCH is a chiral molecule, meaning it has two different mirror images of the same molecule, and is a member of the morpholine family of compounds. MMCH has been used in a variety of laboratory experiments and research studies, ranging from biochemical and physiological studies to pharmaceutical and material science applications.
科学的研究の応用
(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride has been used in a variety of scientific research applications, such as biochemical and physiological studies, pharmaceutical research, and material science studies. In biochemical and physiological studies, (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride has been used to study the effects of chirality on enzyme activity and the binding of drugs to receptors. In pharmaceutical research, (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride has been used to study the effects of chirality on drug efficacy and the potential for stereoselective synthesis of drugs. In material science studies, (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride has been used to study the effects of chirality on the properties of polymers and other materials.
作用機序
(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride is a chiral molecule, meaning it has two different mirror images of the same molecule. The two mirror images of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride, known as stereoisomers, are not identical in terms of their biochemical and physiological effects. The two stereoisomers of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride, (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride and (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, have different mechanisms of action. The (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride stereoisomer is known to bind to various receptors in the body, including opioid receptors, serotonin receptors, and dopamine receptors, while the (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride stereoisomer is known to bind to various enzymes, including cytochrome P450 enzymes and acetylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride depend on the stereoisomer that is used in an experiment or study. The (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride stereoisomer is known to bind to various receptors in the body, including opioid receptors, serotonin receptors, and dopamine receptors, resulting in a variety of effects. These effects include analgesia, sedation, and modulation of mood and behavior. The (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride stereoisomer is known to bind to various enzymes, including cytochrome P450 enzymes and acetylcholinesterase, resulting in a variety of biochemical and physiological effects. These effects include inhibition of enzyme activity, modulation of neurotransmitter levels, and modulation of metabolic pathways.
実験室実験の利点と制限
The use of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride in laboratory experiments has a number of advantages and limitations. The main advantage of using (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride in laboratory experiments is that it is a chiral molecule, meaning it has two different mirror images of the same molecule. This allows scientists to study the effects of chirality on various biochemical and physiological processes. The main limitation of using (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride in laboratory experiments is that it is not always easy to obtain pure samples of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride, as the synthesis of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride can be difficult and time consuming. Additionally, the effects of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride can vary depending on the stereoisomer that is used in an experiment, so it is important to use a pure sample of the desired stereoisomer in order to obtain accurate results.
将来の方向性
There are a number of potential future directions for research involving (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride. One potential direction is to further investigate the effects of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride on various biochemical and physiological processes, such as enzyme activity, neurotransmitter levels, and metabolic pathways. Another potential direction is to explore the potential for using (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride in drug design and development, as it has been shown to bind to various receptors and enzymes in the body. Additionally, further research could be conducted on the synthesis of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride, in order to develop more efficient and cost-effective methods for the synthesis of this compound. Finally, (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride could be explored as a potential material for use in various applications, such as in the production of polymers and other materials.
合成法
(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride can be synthesized in a number of ways, with the most common method being the reaction of 3-chloro-6-methylmorpholine with anhydrous hydrochloric acid. This reaction is typically carried out in a sealed tube at a temperature of approximately 150°C for a few hours. The reaction yields (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride as a white crystalline solid, which can be purified by recrystallization from a suitable solvent such as ethanol or methanol. Other methods for the synthesis of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride include the reaction of 3-chloro-6-methylmorpholine with anhydrous sodium bicarbonate, or the reaction of 3-chloro-6-methylmorpholine with anhydrous sodium hydroxide.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methyl-1-butanol", "morpholine", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "diethyl ether", "water" ], "Reaction": [ "1. React 3-methyl-1-butanol with morpholine in the presence of sodium hydroxide to form (3S,6R)-6-methylmorpholine-3-carbinol.", "2. Add hydrochloric acid to the reaction mixture to protonate the hydroxyl group and form (3S,6R)-6-methylmorpholine-3-carbinol hydrochloride.", "3. Isolate the product by filtration and washing with water.", "4. Dissolve the product in diethyl ether and add hydrochloric acid to form (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride.", "5. Isolate the product by filtration and washing with water and sodium chloride." ] } | |
CAS番号 |
2237216-22-5 |
製品名 |
(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride |
分子式 |
C6H12ClNO3 |
分子量 |
181.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




